1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride can be synthesized through a multi-step process involving the reaction of appropriate precursors. One common method involves the condensation of 1,3-diketones with hydrazine derivatives, followed by alkylation and subsequent amination. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include pyrazolone derivatives, pyrazolidine derivatives, and various substituted pyrazoles. These products have diverse applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: Similar in structure but lacks the N-propyl group.
1,3-dimethylpyrazole: Similar but with different methyl group positions.
1,5-dimethylpyrazole: Lacks the N-propyl group but has similar methyl group positions.
Uniqueness
1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride is unique due to the presence of both methyl and N-propyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H16ClN3 |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-4-5-9-8-6-7(2)11(3)10-8;/h6H,4-5H2,1-3H3,(H,9,10);1H |
InChI Key |
FPMYXCRZKWNVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C(=C1)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.